1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN3S and its molecular weight is 165.64. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One notable application of thiadiazole derivatives is in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of several thiazole and thiadiazole derivatives against iron corrosion. Their theoretical data, obtained through density functional theory (DFT) calculations and molecular dynamics simulations, showed good agreement with previously reported experimental inhibition efficiency results. This study highlights the potential of thiadiazole derivatives, including structures similar to "1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride," in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Kaya et al., 2016).
Antimicrobial and Antiproliferative Properties
Gür et al. (2020) explored the antiproliferative and antimicrobial properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds. Their study revealed that certain compounds exhibited significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria. This research underscores the potential of 1,3,4-thiadiazole derivatives in developing new therapeutic agents with both antimicrobial and antiproliferative effects (Gür et al., 2020).
Molecular Structure Analysis
El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines using crystallographic and QTAIM analysis. Their findings on intra- and intermolecular interactions contribute to the understanding of how structural variations in thiadiazole derivatives influence their physical and chemical properties, facilitating the design of compounds with tailored functionalities (El-Emam et al., 2020).
Antiviral Research
In the context of antiviral research, Rashdan et al. (2021) synthesized thiadiazole-based molecules containing 1,2,3-triazole moiety and evaluated their potential against COVID-19 main protease through a virtual screening approach. The study highlights the versatility of thiadiazole derivatives in drug discovery, especially in designing compounds targeting viral enzymes essential for the replication of viruses such as SARS-CoV-2 (Rashdan et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity
Mode of Action
Similar compounds have been found to interact with their targets and induce changes that result in antimicrobial effects . The specific interactions and changes induced by this compound would need to be investigated further.
Biochemical Pathways
Related compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have similar effects
Biochemical Analysis
Biochemical Properties
Many substituted 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities
Cellular Effects
The mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Properties
IUPAC Name |
1-(thiadiazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3(5)4-2-8-7-6-4;/h2-3H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPUUGRONAQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSN=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.